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molecular formula C21H29Cl2N3O3S B8449632 Methanesulfonamide, N-(4-((1-(3-(4-pyridinyl)propyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride CAS No. 113559-12-9

Methanesulfonamide, N-(4-((1-(3-(4-pyridinyl)propyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride

Cat. No. B8449632
M. Wt: 474.4 g/mol
InChI Key: ORCFKMLLIDEIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118689

Procedure details

0.295 g (0.926 mmol) of 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride and 0.380 g (4.52 mmol) of sodium hydrogencarbonate were suspended in 4 ml of dimethylformamide and the suspension was stirred at 85° C. for 40 min. 0.20 g (1.04 mmol) of 4-(3-chloropropyl)pyridine hydrochloride and 0.31 g (1.87 mmol) of potassium iodide were added to the suspension and the mixture was stirred at 85° C. for 1.5 h. The liquid reaction mixture was filtered and the filtrate was concentrated. The obtained residue was purified according to silica gel column chromatography (chloroform:methanol:aqueous ammonia=96:4:0.4). The purified product was converted into its hydrochloride with ethanolic hydrogen chloride and recrystallized from ethanol to obtain 0.288 g (66%) of the intended compound.
Quantity
0.295 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.31 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][S:3]([NH:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([CH:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[O:12])=[CH:9][CH:8]=1)(=[O:5])=[O:4].C(=O)([O-])O.[Na+].Cl.[Cl:27][CH2:28][CH2:29][CH2:30][C:31]1[CH:36]=[CH:35][N:34]=[CH:33][CH:32]=1.[I-].[K+]>CN(C)C=O>[ClH:27].[ClH:1].[CH3:2][S:3]([NH:6][C:7]1[CH:8]=[CH:9][C:10]([C:11]([CH:13]2[CH2:18][CH2:17][N:16]([CH2:28][CH2:29][CH2:30][C:31]3[CH:36]=[CH:35][N:34]=[CH:33][CH:32]=3)[CH2:15][CH2:14]2)=[O:12])=[CH:19][CH:20]=1)(=[O:4])=[O:5] |f:0.1,2.3,4.5,6.7,9.10.11|

Inputs

Step One
Name
Quantity
0.295 g
Type
reactant
Smiles
Cl.CS(=O)(=O)NC1=CC=C(C(=O)C2CCNCC2)C=C1
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
Cl.ClCCCC1=CC=NC=C1
Name
Quantity
0.31 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 85° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 85° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
Cl.Cl.CS(=O)(=O)NC1=CC=C(C(=O)C2CCN(CC2)CCCC2=CC=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.288 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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